molecular formula C14H18N2O3 B1395211 Methyl 2-(4-benzyl-3-oxo-2-piperazinyl)acetate CAS No. 534603-26-4

Methyl 2-(4-benzyl-3-oxo-2-piperazinyl)acetate

Cat. No.: B1395211
CAS No.: 534603-26-4
M. Wt: 262.3 g/mol
InChI Key: QJBKZTCGIAFDAK-UHFFFAOYSA-N
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Description

Methyl 2-(4-benzyl-3-oxo-2-piperazinyl)acetate is an organic compound with the molecular formula C14H18N2O3. It is a derivative of piperazine, a heterocyclic amine, and features a benzyl group attached to the nitrogen atom of the piperazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-benzyl-3-oxo-2-piperazinyl)acetate typically involves the reaction of piperazine derivatives with benzyl halides under basic conditions. One common method includes the alkylation of 2-piperazinone with benzyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then esterified with methyl chloroacetate to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-benzyl-3-oxo-2-piperazinyl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(4-benzyl-3-oxo-2-piperazinyl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(4-benzyl-3-oxo-2-piperazinyl)acetate involves its interaction with various molecular targets. The benzyl group and the piperazine ring can interact with biological receptors, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(4-benzyl-3-oxo-2-piperazinyl)acetate is unique due to the presence of both a benzyl group and a piperazine ring, which can confer specific biological activities and chemical reactivity not found in similar compounds. This makes it a valuable compound for research and development in various fields .

Properties

IUPAC Name

methyl 2-(4-benzyl-3-oxopiperazin-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-19-13(17)9-12-14(18)16(8-7-15-12)10-11-5-3-2-4-6-11/h2-6,12,15H,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJBKZTCGIAFDAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1C(=O)N(CCN1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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